molecular formula C13H8BrN4NaO3 B7828809 sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate

Cat. No.: B7828809
M. Wt: 371.12 g/mol
InChI Key: PHJRJPWBPXLNAJ-FPUQOWELSA-M
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Description

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and catalysts. For example, the compound can participate in C-H alkylation reactions, which involve the addition of alkyl groups to the molecule . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic uses, including its effects on specific molecular targets. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For instance, compounds such as aspirin (CID 2244) and indomethacin (CID 3715) share some structural similarities with this compound . this compound may exhibit distinct properties and applications that set it apart from these related compounds.

Properties

IUPAC Name

sodium;3-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-5-oxo-4H-imidazol-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRJPWBPXLNAJ-FPUQOWELSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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